molecular formula C11H15N3O B12123257 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide

2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide

Cat. No.: B12123257
M. Wt: 205.26 g/mol
InChI Key: SVKJGUDQGNUPEX-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide (CAS: 1178795-59-9; InChIKey: SVKJGUDQGNUPEX-UHFFFAOYSA-N) is a small-molecule compound featuring a cyclopropylamino group attached to a propanamide backbone and a pyridin-4-yl substituent. It is commercially available through multiple suppliers, including MolPort and Enamine Ltd, under synonyms such as BBV-29374312 and EN300-148721 .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(cyclopropylamino)-2-pyridin-4-ylpropanamide

InChI

InChI=1S/C11H15N3O/c1-11(10(12)15,14-9-2-3-9)8-4-6-13-7-5-8/h4-7,9,14H,2-3H2,1H3,(H2,12,15)

InChI Key

SVKJGUDQGNUPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)(C(=O)N)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide typically involves the following steps:

    Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Propanamide Backbone: This involves the reaction of the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group.

    Reduction: Reduction reactions could target the pyridinyl group or the amide functionality.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a cyclopropyl ketone derivative, while reduction could produce a more saturated amine.

Scientific Research Applications

2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide with analogous compounds, focusing on structural variations, physicochemical properties, and research significance.

Pyridine Positional Isomers

  • 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2): Structural Difference: The pyridine ring is substituted at the 3-position instead of the 4-position, and the backbone is an acetic acid rather than a propanamide. Functional Impact: The carboxylic acid group may reduce membrane permeability compared to the amide group in the target compound. Positional isomerism (3- vs. 4-pyridinyl) could alter hydrogen-bonding interactions with biological targets . Supplier Availability: Less widely available (6 suppliers vs. 3 suppliers for the target compound) .

Propanamide Derivatives with Heterocyclic Modifications

  • N-(5-{[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}phenyl)propanamide hydrochloride (): Structural Difference: Incorporates a pyrazolo[1,5-a]pyrimidin core and additional methylaminoethyl groups. However, the higher molecular weight (295.22 g/mol vs. target compound’s 295.22 g/mol) and complex structure may reduce bioavailability .

Thiazole- and Sulfonyl-Containing Analogues

  • 2-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}-2-methyl-N-{5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl}propanamide (): Structural Difference: Features a thiazole ring, sulfonyl group, and trifluoromethylpyrazine substituent. The molecular weight (512.53 g/mol) is significantly higher than the target compound, which may limit blood-brain barrier penetration .

Oxazolidinone-Based Analogues

  • (S)-2-((2-((S)-4-(Difluoromethyl)-2-oxo-oxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)propanamide (): Structural Difference: Contains an oxazolidinone ring and a dihydrobenzoimidazooxazepin scaffold. Functional Impact: The difluoromethyl group (CF₂H) enhances metabolic stability, while the fused heterocyclic system likely improves target selectivity. However, the increased complexity (molecular formula: C₂₀H₁₉F₃N₆O₃S₂) may complicate synthesis .

Biological Activity

2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide is an organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. Its unique structure features a cyclopropylamino group and a pyridinyl moiety attached to a propanamide backbone, which contributes to its significant biological activity. This compound has garnered attention in medicinal chemistry for its potential as a therapeutic agent, particularly in enzyme interactions and receptor binding studies.

Chemical Structure

The structural characteristics of this compound can be summarized as follows:

Property Details
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Functional Groups Cyclopropylamine, Pyridine, Amide

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interactions : The compound acts as a ligand for specific enzymes, influencing enzymatic pathways crucial for various biological processes.
  • Receptor Binding : It has demonstrated binding affinity to certain receptors, potentially modulating receptor-mediated processes that are vital in pharmacological applications.

The mechanism of action involves the modulation of specific molecular targets, such as enzymes and receptors. The compound can alter the activity of these targets, leading to various biological effects, including changes in signal transduction and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : A study focusing on the compound's interaction with enzymes showed that it could inhibit specific enzymatic activities, suggesting its potential use in drug development targeting metabolic disorders.
  • Receptor Binding Affinity : Research indicated that the compound binds effectively to certain receptors involved in neurological pathways, which may provide insights into its application for treating neurodegenerative diseases .
  • Therapeutic Potential : The compound has been evaluated for its therapeutic potential in various disease models, demonstrating promising results in preclinical trials aimed at conditions such as cancer and neurodegeneration .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-(Pyridin-4-YL)propanamideLacks cyclopropyl groupSimpler structure with less steric hindrance
CyclopropylamineContains cyclopropyl groupNo pyridine; different reactivity profile
3-Methyl-5-(pyridin-4-YL)propanamideSimilar amide structureMethyl substitution alters reactivity

The combination of cyclopropyl and pyridine functionalities in this compound may synergistically enhance its biological activity compared to its analogs.

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